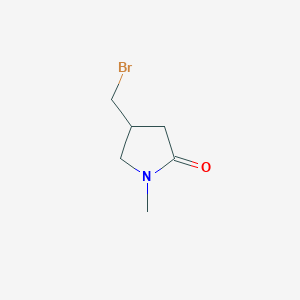
1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one
Vue d'ensemble
Description
“1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1715035-12-3 . It has a molecular weight of 183.13 .
Physical and Chemical Properties The compound is a liquid at room temperature . Its IUPAC Name is 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one and its Inchi Code is 1S/C5H8F3N3O/c6-5(7,8)3-10-1-2-11(9)4(10)12/h1-3,9H2 .
Applications De Recherche Scientifique
- 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
- The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
- The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
- Compounds containing triazole have an important application value in agrochemistry .
- Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Pharmaceutical Chemistry
Agrochemistry
Material Chemistry
- This compound has been used in the asymmetric synthesis of (3S,1′S)-3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one derivatives .
- The reactions between amide-derived nucleophiles and chiral CF3-containing N-sulfinyl-imines were studied .
- Enolates of 1-(alkyl)-indolin-2-ones cleanly react with (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine affording 3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-ones of (3S,1′S) absolute configuration as the major reaction products with synthetically meaningful diastereoselectivity and chemical yields .
- The compound has been used in the stereoselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam .
- The secondary amine-catalysed Michael/hemiaminalization cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes followed by oxidation can easily produce the desired products in high yields (up to 86%) with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr) .
Asymmetric Synthesis
Stereoselective Synthesis
Industrial Applications
- This compound can be used as a bifunctional thiourea catalyst .
- Both bifunctional thiourea catalyst and an acid-base synergistic catalyst can efficiently synthesize a series of potentially biologically active trifluoromethyl-containing bispiro indolinone derivatives .
- This provides a new method for expanding the construction of complex chiral pyrrolidine bispirooxindole skeletons .
- Similar amines are used in the production of known drugs, such as furazonal, thiotriazoline, and cardiotril .
- These drugs have hepatoprotective, antioxidant, and anti-ischemic activity .
Bifunctional Thiourea Catalyst
Medicine Production
Industrial Applications
Safety And Hazards
Propriétés
IUPAC Name |
1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N3O/c6-5(7,8)3-10-1-2-11(9)4(10)12/h1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAMDCYSPPCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one | |
CAS RN |
1715035-12-3 | |
| Record name | 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)






![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)



![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)